molecular formula C5H6N2OS B6589022 2-(methylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1263210-20-3

2-(methylamino)-1,3-thiazole-5-carbaldehyde

Cat. No. B6589022
CAS RN: 1263210-20-3
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1,3-thiazole-5-carbaldehyde (MTCC) is a heterocyclic compound that is widely used in scientific research. It is a versatile compound, as it can be used in a variety of applications, including synthesis, drug discovery, and materials science. MTCC has been studied extensively in the past few decades, and its potential applications and mechanisms of action are still being investigated.

Scientific Research Applications

2-(methylamino)-1,3-thiazole-5-carbaldehyde has been used in a variety of scientific research applications, including drug discovery, materials science, and organic synthesis. In drug discovery, 2-(methylamino)-1,3-thiazole-5-carbaldehyde has been used as a starting material for the synthesis of various pharmaceutical compounds. In materials science, 2-(methylamino)-1,3-thiazole-5-carbaldehyde has been used as a building block for the synthesis of polymers and other materials. In organic synthesis, 2-(methylamino)-1,3-thiazole-5-carbaldehyde has been used as a reagent for the synthesis of various organic compounds.

Mechanism of Action

2-(methylamino)-1,3-thiazole-5-carbaldehyde is believed to act as a ligand for various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(methylamino)-1,3-thiazole-5-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(methylamino)-1,3-thiazole-5-carbaldehyde can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2). It has also been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In vivo studies have shown that 2-(methylamino)-1,3-thiazole-5-carbaldehyde can reduce inflammation and pain in animals, and it has also been shown to have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-(methylamino)-1,3-thiazole-5-carbaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in the laboratory. It is also a relatively stable compound, making it suitable for long-term storage. However, 2-(methylamino)-1,3-thiazole-5-carbaldehyde is also a relatively reactive compound, and it can react with other compounds in the laboratory, potentially leading to unwanted side reactions.

Future Directions

The potential applications of 2-(methylamino)-1,3-thiazole-5-carbaldehyde are still being investigated, and there are a number of potential future directions for research. These include further investigation of its mechanism of action, its potential for use in drug discovery, and its potential for use in materials science. Additionally, further research into the biochemical and physiological effects of 2-(methylamino)-1,3-thiazole-5-carbaldehyde could lead to new therapeutic applications. Finally, further research into the synthesis of 2-(methylamino)-1,3-thiazole-5-carbaldehyde could lead to improved methods of production.

Synthesis Methods

2-(methylamino)-1,3-thiazole-5-carbaldehyde is synthesized by a two-step process. The first step involves reacting 4-chloro-2-nitrobenzaldehyde with ethylenediamine in the presence of sodium hydroxide to form 4-chloro-2-amino-5-nitrothiazole. The second step involves reacting this intermediate with methyl iodide to form 2-(methylamino)-1,3-thiazole-5-carbaldehyde. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-1,3-thiazole-5-carbaldehyde involves the reaction of 2-bromo-1,3-thiazole with methylamine followed by oxidation of the resulting intermediate to yield the desired product.", "Starting Materials": [ "2-bromo-1,3-thiazole", "methylamine", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole in anhydrous dimethylformamide (DMF) and add methylamine dropwise while stirring at room temperature.", "Step 2: Heat the reaction mixture at 80°C for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide solution to adjust the pH to 10.", "Step 4: Add hydrogen peroxide slowly to the reaction mixture while stirring at room temperature.", "Step 5: Heat the reaction mixture at 80°C for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, 2-(methylamino)-1,3-thiazole-5-carbaldehyde." ] }

CAS RN

1263210-20-3

Product Name

2-(methylamino)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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